3-Hydroxyheptadecanoic acid methyl ester

Descripción general

Descripción

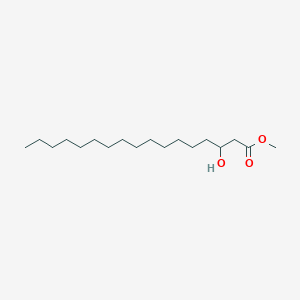

El éster metílico del ácido 3-hidroxiheptadecanoico es un éster metílico de ácido graso hidroxilado. Es un derivado del ácido heptadecanoico, donde un grupo hidroxilo está unido al tercer átomo de carbono y el grupo ácido carboxílico está esterificado con metanol. Este compuesto es conocido por su presencia en ciertas especies bacterianas y su papel en la bioquímica de los lípidos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del éster metílico del ácido 3-hidroxiheptadecanoico normalmente implica la esterificación del ácido 3-hidroxiheptadecanoico con metanol. Esta reacción suele estar catalizada por un catalizador ácido como el ácido sulfúrico o el ácido clorhídrico. La reacción se lleva a cabo en condiciones de reflujo para garantizar la esterificación completa .

Métodos de producción industrial

En entornos industriales, la producción de ésteres metílicos de ácidos grasos, incluido el éster metílico del ácido 3-hidroxiheptadecanoico, puede lograrse mediante derivatización asistida por microondas. Este método reduce significativamente el tiempo de reacción en comparación con los métodos de calentamiento convencionales. El proceso de esterificación se puede completar en minutos, lo que lo hace altamente eficiente para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones

El éster metílico del ácido 3-hidroxiheptadecanoico experimenta varias reacciones químicas, entre ellas:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un ácido carboxílico.

Reducción: El grupo éster se puede reducir para formar el alcohol correspondiente.

Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución para formar diferentes derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Los reactivos como el cloruro de tionilo o el tribromuro de fósforo se pueden utilizar para reacciones de sustitución.

Principales productos formados

Oxidación: Éster metílico del ácido 3-cetoheptadecanoico o éster metílico del ácido 3-carboxiheptadecanoico.

Reducción: 3-hidroxiheptadecanol.

Sustitución: Diversos derivados sustituidos dependiendo del reactivo utilizado.

Aplicaciones Científicas De Investigación

El éster metílico del ácido 3-hidroxiheptadecanoico tiene varias aplicaciones en la investigación científica:

Bioquímica de los lípidos: Se utiliza como estándar en el análisis cromatográfico de gases de los ácidos grasos celulares bacterianos.

Estudios biológicos: Se encuentra en ciertas especies bacterianas y se estudia su papel en el metabolismo de los lípidos bacterianos.

Aplicaciones industriales: Se utiliza como estándar interno para la cuantificación de ácidos grasos y lípidos en diversas muestras.

Mecanismo De Acción

El mecanismo de acción del éster metílico del ácido 3-hidroxiheptadecanoico implica su interacción con las vías metabólicas de los lípidos. Puede incorporarse a las membranas lipídicas, afectando a su fluidez y función. El grupo hidroxilo permite la formación de enlaces de hidrógeno, lo que puede influir en la interacción del compuesto con otras moléculas en los sistemas biológicos .

Comparación Con Compuestos Similares

Compuestos similares

Éster metílico del ácido heptadecanoico: Carece del grupo hidroxilo, lo que lo hace menos reactivo en ciertas reacciones químicas.

Éster metílico del ácido 3-hidroxidécanoico: Una cadena más corta, lo que afecta a sus propiedades físicas y químicas.

Éster metílico del ácido 3-hidroxihexadecanoico: Estructura similar pero con una longitud de cadena diferente, lo que influye en su actividad biológica.

Singularidad

El éster metílico del ácido 3-hidroxiheptadecanoico es único debido a su longitud de cadena específica y la presencia de un grupo hidroxilo en el tercer carbono. Esta combinación de características lo hace particularmente útil en la bioquímica de los lípidos y los estudios bacterianos, donde puede servir como marcador para ciertos procesos metabólicos .

Actividad Biológica

3-Hydroxyheptadecanoic acid methyl ester, also known as methyl 3-hydroxyheptadecanoate, is a hydroxylated fatty acid methyl ester characterized by a hydroxyl group at the third carbon of the heptadecanoic acid chain. Its molecular formula is with a molecular weight of approximately 300.48 g/mol. This compound has garnered attention for its potential biological activities, particularly in lipid metabolism and its role within the gut microbiome.

The presence of the hydroxyl group in this compound allows for unique reactivity patterns. It can undergo various chemical reactions, including oxidation, reduction, and substitution, which are significant for understanding its behavior in biological systems.

| Reaction Type | Product |

|---|---|

| Oxidation | 3-keto Heptadecanoic Acid methyl ester |

| Reduction | 3-hydroxy Heptadecanol |

| Substitution | Various substituted derivatives depending on the reagent used |

Role in Lipid Metabolism

Research indicates that this compound is involved in lipid metabolism, particularly within bacterial species such as Bacteroides thetaiotaomicron. Its incorporation into lipid membranes may affect membrane fluidity and function, potentially influencing metabolic pathways related to lipid utilization and storage.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The exact mechanisms remain to be fully elucidated, but it is hypothesized that the hydroxyl group could mediate interactions with inflammatory pathways, possibly modulating responses to inflammatory stimuli .

Gut Microbiome Implications

This compound has been identified within the human gut microbiome, indicating its potential role in human health. Its presence suggests a contribution to metabolic processes that may influence overall health outcomes .

Case Studies

- Study on Lipid Metabolism : A study investigated the effects of various fatty acid methyl esters on lipid metabolism in Bacteroides thetaiotaomicron. Results indicated that this compound significantly influenced the lipid profiles of bacterial membranes, enhancing their stability under stress conditions.

- Anti-inflammatory Activity : Another research focused on the anti-inflammatory effects of hydroxylated fatty acids. The study demonstrated that this compound reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

The biological activity of this compound is thought to involve several mechanisms:

- Membrane Interaction : The compound can integrate into cellular membranes, affecting their fluidity and permeability, which plays a crucial role in cellular signaling and transport processes.

- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with other biomolecules, potentially influencing enzyme activity and metabolic pathways .

Comparative Analysis

The unique biological activities of this compound can be contrasted with other similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Heptadecanoic Acid Methyl Ester | 284.48 g/mol | Saturated fatty acid without hydroxyl group | |

| 2-Hydroxyheptadecanoic Acid Methyl Ester | 300.48 g/mol | Hydroxyl group at position 2 | |

| 3-Hydroxyoctadecanoic Acid Methyl Ester | 300.48 g/mol | Hydroxyl group at position 3 but longer carbon chain |

Propiedades

IUPAC Name |

methyl 3-hydroxyheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-2/h17,19H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTSKRLQHYPZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.